Enhanced Hydrogen-Bond Donor Count: 3-Amino-1-(3-ethynylphenyl)thiourea vs. (3-Ethynylphenyl)thiourea
3-Amino-1-(3-ethynylphenyl)thiourea (C₉H₉N₃S) contains three hydrogen-bond donor sites, compared to two hydrogen-bond donors in its direct structural analog (3-ethynylphenyl)thiourea (C₉H₈N₂S) [1]. This 50% increase in H-bond donor capacity arises from the additional amino group attached to the thiourea nitrogen, which provides an extra site for interaction with biological targets or for coordination in metal complex formation .
| Evidence Dimension | Number of hydrogen-bond donor sites |
|---|---|
| Target Compound Data | 3 H-bond donors |
| Comparator Or Baseline | (3-Ethynylphenyl)thiourea: 2 H-bond donors |
| Quantified Difference | 50% increase in donor count |
| Conditions | Structural analysis based on molecular formula and connectivity |
Why This Matters
A higher hydrogen-bond donor count alters solubility, target binding thermodynamics, and crystal packing, making the target compound the necessary choice when additional H-bonding interactions are required.
- [1] Chemspace. (2025). 3-Amino-1-(3-ethynylphenyl)thiourea, CSSB00000059047. Database Entry. View Source
